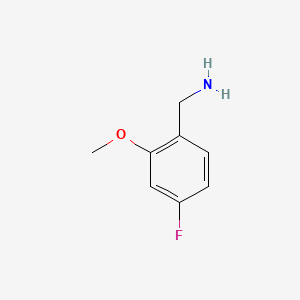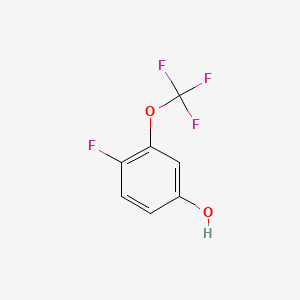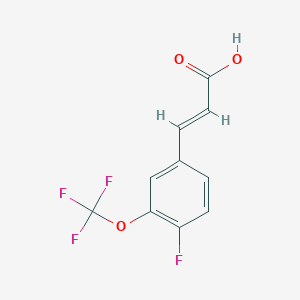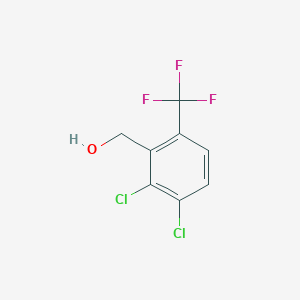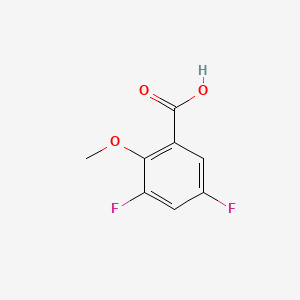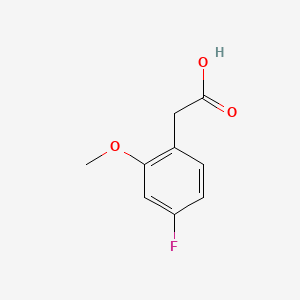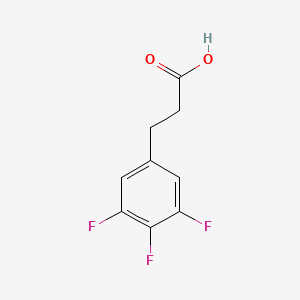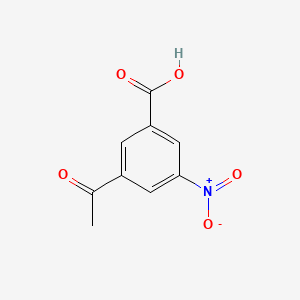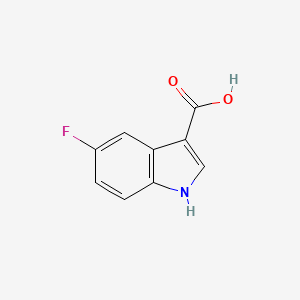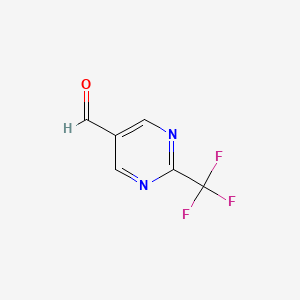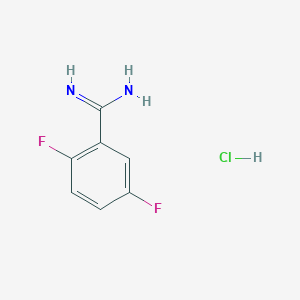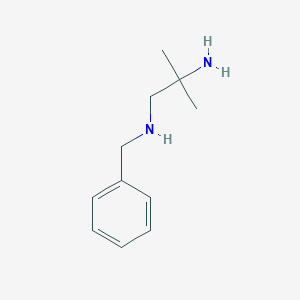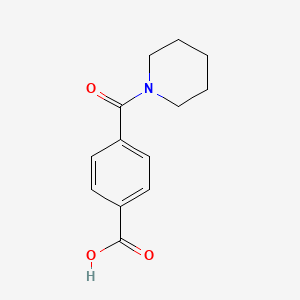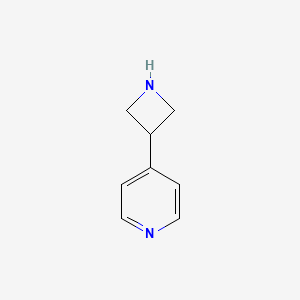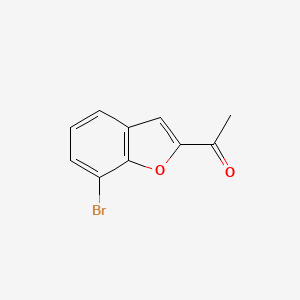
1-(7-Bromobenzofuran-2-YL)ethanone
Overview
Description
The compound 1-(7-Bromobenzofuran-2-yl)ethanone is a brominated benzofuran derivative. Benzofuran is a heterocyclic compound, also known as isochromene, and is characterized by a fusion of a benzene ring with a furan ring. The presence of a bromine atom at the 7th position and an ethanone group attached to the 2nd position of the benzofuran ring structure suggests that this compound could be of interest in various chemical reactions due to the reactivity of the bromine atom and the carbonyl group.
Synthesis Analysis
The synthesis of related benzofuran derivatives can be achieved through different methods. For instance, 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones, which are structurally similar to the compound of interest, were synthesized from 2-(2-formylphenoxy)alkanoic acids . Although the exact synthesis of 1-(7-Bromobenzofuran-2-yl)ethanone is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is crucial for their chemical properties and reactivity. For example, the crystal structure of 1,1'-Bis(2-bromobenzoylthioureido)ethane, a compound with two bromobenzoyl groups, was found to crystallize in the monoclinic system with space group P2(1)/c, and its structure is stabilized by intermolecular hydrogen bonds . Although this compound is not the same as 1-(7-Bromobenzofuran-2-yl)ethanone, the analysis of crystal structures provides insight into how substituents may affect the overall stability and packing of such molecules.
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions. For instance, 2-(α-bromoalkyl)benzophenones have been shown to generate isobenzofurans, which can undergo cycloaddition reactions to form naphthalene derivatives . This suggests that 1-(7-Bromobenzofuran-2-yl)ethanone could also be involved in similar reactions due to the presence of the bromine atom, which is a good leaving group, and the potential for neighboring group participation by the carbonyl.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents like bromine and the ethanone group can affect the compound's boiling point, melting point, solubility, and reactivity. For example, the reduction of 5-halo-1-(benzofuran-3-yl)-2-phenylethanones to the corresponding ethanols was achieved with lithium aluminum hydride, indicating that the carbonyl group in these compounds is reactive towards hydride agents . The molecular docking study of a related compound suggests potential biological activity, which could also be a property of interest for 1-(7-Bromobenzofuran-2-yl)ethanone .
Scientific Research Applications
Field: Organic Chemistry
- Application : “1-(7-Bromobenzofuran-2-YL)ethanone” is used in the synthesis of novel heterocyclic compounds . These compounds are synthesized via reactions of 3-bromoacetyl-5-bromobenzofuran with various reagents such as thiourea, phenylthiourea, thiocetamide, thiocarbamoyl pyrazole, o-phenylenediamine, o-aminothiophenol, 2-aminothia-diazole, aminotriazole, 2-aminopyridine and 2-aminothiazole .
- Methods of Application : The structure of the newly synthesized compounds is confirmed by elemental analysis, IR, 1H NMR, and mass spectral data . All melting points are uncorrected. IR spectra (KBr) were recorded on FT-IR 5300 spectrometer and Perkin Elmer spectrum RXIFT-IR system (ν, cm-1). The 1H NMR spectra were recorded in (DMSO-d6) at (300) MHz on a Varian Mercury VX-300 NMR spectrometer (δ, ppm) using TMS as an internal standard .
- Results or Outcomes : Some of the newly synthesized compounds showed promising antimicrobial activity . In particular, compound 2 gave excellent results .
Field: Agrochemical and Pharmaceutical Intermediates
- Application : “1-(7-Bromobenzofuran-2-YL)ethanone” is used as an intermediate in the production of agrochemicals and pharmaceuticals .
- Methods of Application : The specific methods of application in this field can vary widely depending on the specific agrochemical or pharmaceutical product being synthesized. Typically, “1-(7-Bromobenzofuran-2-YL)ethanone” would be reacted with other compounds under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes of these reactions would be the production of various agrochemical and pharmaceutical products. The specific results, including any quantitative data or statistical analyses, would depend on the specific product being synthesized .
Field: Chemical Synthesis
- Application : “1-(7-Bromobenzofuran-2-YL)ethanone” is used as a chemical intermediate in the synthesis of various other chemicals . This compound can be used to produce a variety of other compounds, depending on the specific reactions it is involved in .
- Methods of Application : The specific methods of application in this field can vary widely, depending on the specific reactions that “1-(7-Bromobenzofuran-2-YL)ethanone” is involved in . Typically, this compound would be reacted with other chemicals under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes of these reactions would be the production of various other chemicals. The specific results, including any quantitative data or statistical analyses, would depend on the specific reactions that “1-(7-Bromobenzofuran-2-YL)ethanone” is involved in .
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
1-(7-bromo-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNFEODHDJWJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591711 | |
| Record name | 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Bromobenzofuran-2-YL)ethanone | |
CAS RN |
460086-95-7 | |
| Record name | 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

